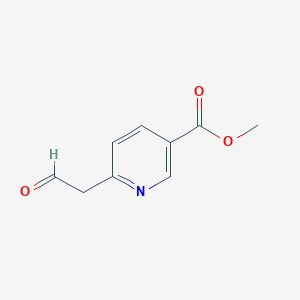
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of a long perfluorinated carbon chain, which imparts it with remarkable stability and resistance to chemical and thermal degradation. The sulfonamide group attached to the perfluorinated chain enhances its solubility in various solvents, making it a versatile compound for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide typically involves the following steps:
Fluorination: The starting material, octane, undergoes a fluorination process to introduce fluorine atoms at specific positions along the carbon chain. This step is usually carried out using elemental fluorine or fluorinating agents such as cobalt trifluoride.
Sulfonation: The fluorinated octane is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid. This step introduces the sulfonyl group into the molecule.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and chromatography are employed to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, and thiols; reactions are often conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various sulfonamide derivatives
Scientific Research Applications
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide finds extensive applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of complex fluorinated compounds.
Biology: Employed in the study of biological membranes and as a probe for investigating protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide involves its interaction with various molecular targets and pathways. The perfluorinated chain imparts hydrophobic characteristics, allowing the compound to interact with lipid membranes and hydrophobic regions of proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with polar and charged residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide
- N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane-1-sulfonamide
Uniqueness
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide is unique due to its high degree of fluorination, which imparts exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and performance under harsh conditions.
Properties
CAS No. |
31506-34-0 |
|---|---|
Molecular Formula |
C8F17SO2NHC4H9 C12H10F17NO2S |
Molecular Weight |
555.25 g/mol |
IUPAC Name |
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide |
InChI |
InChI=1S/C12H10F17NO2S/c1-2-3-4-30-33(31,32)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h30H,2-4H2,1H3 |
InChI Key |
UUZCNLZINSJLSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)



![[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)







